

# In-depth Technical Guide: 3-Ethyl-5,5-dimethyloctane (CAS: 62183-71-5)

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## Compound of Interest

Compound Name: 3-Ethyl-5,5-dimethyloctane

Cat. No.: B14542326

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on **3-Ethyl-5,5-dimethyloctane**. A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. Therefore, the core requirements for an in-depth technical guide, including extensive quantitative data, detailed experimental protocols, and biological pathway information, cannot be fully met at this time. This guide presents the available computed data and notes the absence of experimental validation.

## Chemical Identity and Computed Properties

**3-Ethyl-5,5-dimethyloctane** is a saturated branched-chain alkane with the chemical formula C<sub>12</sub>H<sub>26</sub>.<sup>[1][2][3][4]</sup> Its structure consists of an eight-carbon chain (octane) with an ethyl group at the third position and two methyl groups at the fifth position.

Table 1: Computed Physicochemical Properties of **3-Ethyl-5,5-dimethyloctane**

Property	Value	Source
CAS Number	62183-71-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C12H26	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	170.33 g/mol	<a href="#">[2]</a>
IUPAC Name	3-ethyl-5,5-dimethyloctane	<a href="#">[2]</a>
Canonical SMILES	CCCC(C)(C)CC(CC)CC	<a href="#">[2]</a>
InChI Key	UGEWSKWSWHZABT-UHFFFAOYSA-N	<a href="#">[2]</a>
XLogP3-AA (Computed)	5.8	
Hydrogen Bond Donor Count	0	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	0	<a href="#">[2]</a>
Rotatable Bond Count	6	<a href="#">[4]</a>
Exact Mass	170.203451 g/mol	<a href="#">[2]</a>
Monoisotopic Mass	170.203451 g/mol	<a href="#">[2]</a>

Note: The XLogP3-AA value, a computed measure of lipophilicity, suggests the compound is highly nonpolar. The absence of hydrogen bond donors and acceptors further indicates its hydrophobic nature.

## Quantitative Data

A thorough search for experimentally determined quantitative data for **3-Ethyl-5,5-dimethyloctane** yielded no specific results. Properties such as melting point, boiling point, density, and solubility have not been reported in the public domain.

For a structurally similar compound, 3-Ethyl-2,7-dimethyloctane (CAS: 62183-55-5), the following estimated values are available and may serve as a rough approximation:

Table 2: Estimated Physicochemical Properties of 3-Ethyl-2,7-dimethyloctane

Property	Estimated Value	Source
Boiling Point	196 °C	<a href="#">[1]</a>
Density	0.7546 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index	1.4229	<a href="#">[1]</a>

It is crucial to emphasize that these values are for a different isomer and should be used with caution as branching significantly affects these properties.

## Experimental Protocols

No specific experimental protocols for the synthesis, purification, or analysis of **3-Ethyl-5,5-dimethyloctane** were found in the reviewed literature. General synthetic methods for branched alkanes, such as Grignard reactions followed by reduction or coupling reactions, could theoretically be adapted for its preparation. However, without specific literature precedence, optimization would be required.

Similarly, standard analytical techniques for hydrocarbon analysis, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, would be applicable for its characterization.

## Spectroscopic Data

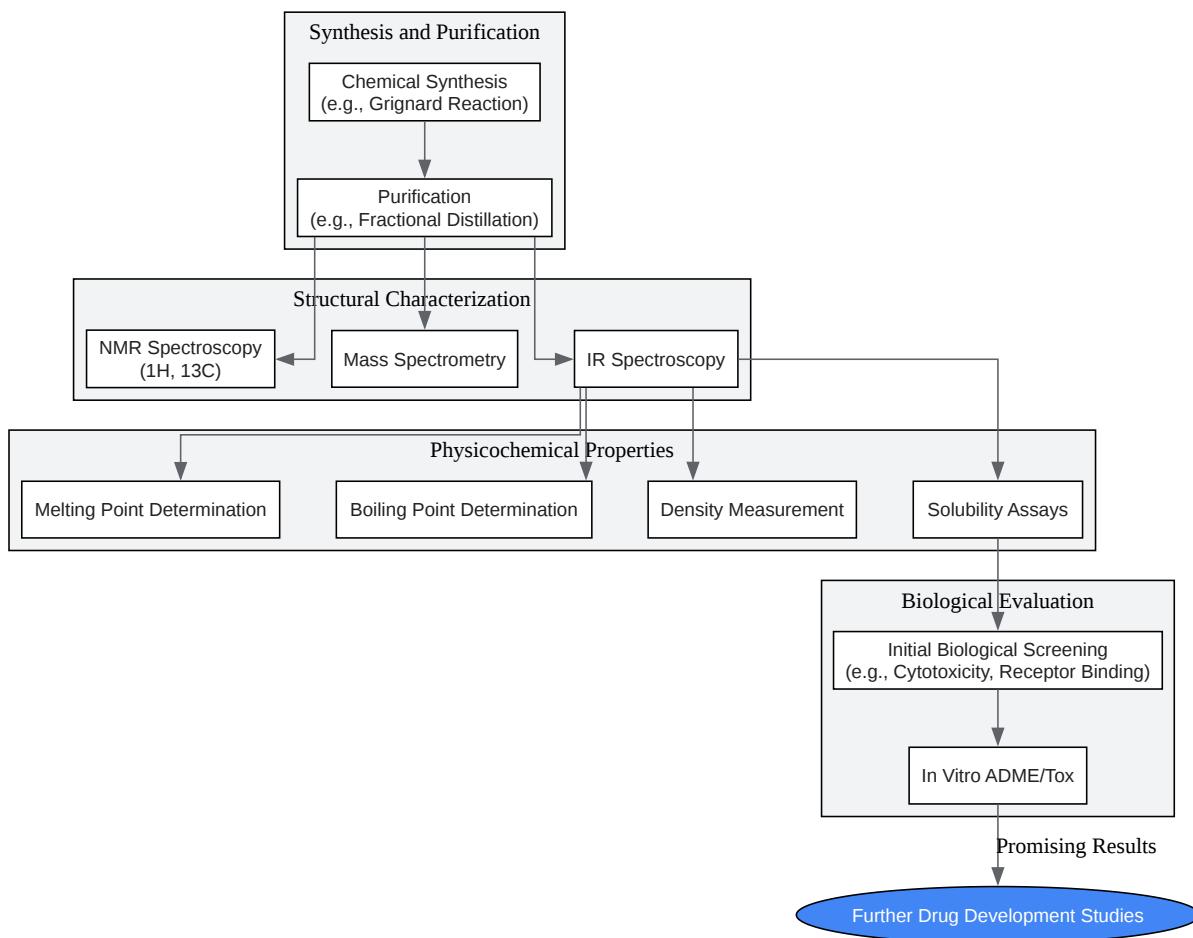
No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for **3-Ethyl-5,5-dimethyloctane** are currently available in public databases.

## Biological Activity, Drug Development, and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity, potential applications in drug development, or involvement in any signaling pathways for **3-Ethyl-5,5-dimethyloctane**. Its high lipophilicity might suggest potential interactions with cell membranes or hydrophobic pockets of proteins, but this is purely speculative without any experimental evidence.

## Logical Workflow for Future Research

Given the lack of data, a logical workflow for initiating research on this compound is proposed below.

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Caption: Proposed workflow for the synthesis, characterization, and initial biological evaluation of **3-Ethyl-5,5-dimethyloctane**.

## Conclusion

**3-Ethyl-5,5-dimethyloctane** is a sparsely characterized branched alkane. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its experimental physicochemical properties, synthesis, analytical methods, and biological relevance. The information provided in this guide is based on computed data and should be considered preliminary. Further experimental investigation is required to fully characterize this compound and explore any potential applications in research and development.

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## References

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